3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a class of heterocyclic scaffolds with demonstrated pharmacological relevance, particularly in kinase inhibition and anticancer research. Its structure features a 4-fluorophenyl group at position 5, a 2,5-dimethylpyrrole substituent at position 3, and a methyl group at position 2. These substituents contribute to its unique electronic and steric properties, influencing solubility, binding affinity, and metabolic stability .
Properties
Molecular Formula |
C19H16FN3OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16FN3OS/c1-11-4-5-12(2)22(11)23-13(3)21-18-17(19(23)24)16(10-25-18)14-6-8-15(20)9-7-14/h4-10H,1-3H3 |
InChI Key |
RSJYNAFMFHLWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1N2C(=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be constructed through a series of condensation and cyclization reactions.
Final Assembly: The final compound is assembled by linking the pyrrole and thienopyrimidine moieties under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key Steps
-
Core Formation : Thieno[2,3-d]pyrimidin-4(3H)-one formation likely involves cyclization reactions (e.g., condensation of thiophene derivatives with pyrimidine precursors).
-
Substituent Introduction :
-
4-Fluorophenyl Group : Introduced via Suzuki-Miyaura cross-coupling or direct aromatic substitution, depending on the starting material .
-
2,5-Dimethylpyrrol-1-yl Substituent : May involve nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig) .
-
Methyl Group at Position 2 : Likely added via alkylation (e.g., methyl iodide) or methylation using reagents such as DABAL-Me3 .
-
Reaction Conditions
-
Solvents : Polar aprotic solvents (e.g., DMF, THF) for coupling reactions.
-
Temperature : Controlled heating (e.g., reflux) for cyclization steps.
-
Catalysts : Palladium catalysts for cross-coupling reactions .
Core Formation (Thienopyrimidinone)
The synthesis of the thienopyrimidin-4(3H)-one core may proceed through nucleophilic aromatic substitution. For example, a thiophene ring can react with a pyrimidine precursor containing a leaving group (e.g., halide), forming the fused heterocycle.
Substituent Installation
-
Suzuki Cross-Coupling : A palladium catalyst facilitates the coupling of a halogenated pyrimidine intermediate with aryl boronic acids (e.g., 4-fluorophenylboronic acid) to introduce the 4-fluorophenyl group .
-
Alkylation : Methylation at position 2 may involve SN2 displacement of a leaving group (e.g., bromide) using methyl iodide under basic conditions .
Potential Side Reactions
-
Over-Alkylation : Excess methylating agent could lead to unintended methylation of other reactive sites.
-
Hydrolysis : Sensitive functional groups (e.g., ketones) may hydrolyze under acidic/basic conditions, necessitating protecting groups during multi-step syntheses.
Analytical Characterization
| Technique | Purpose | Key Observations |
|---|---|---|
| HPLC | Monitor reaction progress and purity | Retention time, UV-Vis absorbance (λmax for heterocyclic systems) |
| IR Spectroscopy | Confirm functional groups (e.g., C=O, C-N) | Peaks at ~1700 cm⁻¹ (ketone), ~1600 cm⁻¹ (aromatic C=C) |
| NMR | Assign structural features (e.g., pyrrole, thienopyrimidine protons) | Downfield shifts for pyrrole NH protons, aromatic protons in thienopyrimidine |
Biological Activity and Stability
While direct data for this compound is limited, structural analogs (e.g., thienopyrimidines with halophenyl groups) show potential as kinase inhibitors or enzyme modulators . Thermal stability can be assessed via differential scanning calorimetry (DSC).
Research Findings and Trends
-
Synthetic Flexibility : Thienopyrimidine derivatives are amenable to diverse substitution patterns, enabling systematic SAR (structure-activity relationship) studies .
-
Mechanistic Insights : Oxidative dimerization pathways observed in related thienopyridines suggest caution in handling under hypochlorite conditions .
Scientific Research Applications
Structural Features
The compound features a thieno[2,3-d]pyrimidine core which is significant for its biological activity. The presence of a fluorophenyl group enhances its lipophilicity and potential binding affinity to biological targets.
Anticancer Activity
Research has shown that compounds containing thieno[2,3-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, studies have reported that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis induction.
Case Study : A study evaluated the cytotoxic effects of similar thieno[2,3-d]pyrimidines on A431 vulvar epidermal carcinoma cells. The results indicated a notable decrease in cell viability and migration, suggesting potential for therapeutic use in skin cancers .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thieno[2,3-d]pyrimidines have shown effectiveness against a range of bacterial strains due to their ability to interfere with microbial metabolism.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds derived from thieno[2,3-d]pyrimidines have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study : A recent investigation demonstrated that a related thieno[2,3-d]pyrimidine derivative significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
Neurological Applications
Emerging research suggests that thieno[2,3-d]pyrimidines may play a role in neuroprotection. Their ability to modulate neurotransmitter systems could offer therapeutic avenues for neurodegenerative diseases.
Research Insight : Studies have indicated that compounds with similar structures can enhance neurogenesis and protect neuronal cells from oxidative stress .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Findings
Fluorine’s electron-withdrawing nature may also enhance binding to aromatic residues in enzyme active sites.
Heterocyclic Modifications :
- Replacement of the 2,5-dimethylpyrrole (target compound) with a methylsulfanyl-isoxazole group (as in ) introduces steric bulk and sulfur-based hydrogen bonding, which could alter kinase selectivity. However, the allyl group in may reduce metabolic stability compared to the methyl group in the target compound.
Core Scaffold Variations: Pyrazolo[3,4-d]pyrimidinone derivatives (e.g., ) lack the thieno-fused ring system, resulting in a smaller molecular weight (~260 vs.
Pharmacological Implications
- Target Selectivity: The thieno[2,3-d]pyrimidinone core provides a rigid planar structure, favoring interactions with ATP-binding pockets in kinases. The 4-fluorophenyl group may enhance selectivity for tyrosine kinases over serine/threonine kinases compared to the 4-chlorophenyl analog .
- Synthetic Accessibility : The target compound’s methyl and pyrrole substituents simplify synthesis compared to the allyl-isoxazole derivative in , which requires multi-step functionalization.
Biological Activity
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.
- Molecular Formula : C19H16FN3OS
- Molecular Weight : 357.41 g/mol
- CAS Number : 379237-76-0
The compound exhibits biological activity through multiple mechanisms, primarily targeting specific enzymes and receptors involved in cellular signaling pathways. Research indicates that it may inhibit certain kinases and modulate pathways related to cancer cell proliferation and survival.
Biological Activities
-
Anticancer Activity
- Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
- For instance, a study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in A431 vulvar epidermal carcinoma cells, suggesting significant anticancer potential .
-
Antimicrobial Properties
- Preliminary tests indicate that the compound possesses antimicrobial activity against specific bacterial strains. It has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
- The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
- Anti-inflammatory Effects
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). Results showed:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via the intrinsic pathway as evidenced by increased caspase activity.
Case Study 2: Antimicrobial Activity
In a controlled laboratory setting, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The results indicated that the compound could be a candidate for developing new antimicrobial agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
